molecular formula C16H11BrClN3OS2 B3549206 N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide

Cat. No.: B3549206
M. Wt: 440.8 g/mol
InChI Key: PHHSIIYCMHBWRU-UHFFFAOYSA-N
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Description

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzyl group, and a chlorobenzamide moiety

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-11-5-3-4-10(8-11)9-23-16-21-20-15(24-16)19-14(22)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHSIIYCMHBWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide typically involves the reaction of 3-bromobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antibacterial, antifungal, and anticancer properties. It is being investigated for its potential use as a therapeutic agent.

    Medicine: The compound is being explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may disrupt the cell membrane integrity of bacteria or fungi, resulting in antibacterial or antifungal activity .

Comparison with Similar Compounds

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide can be compared with other thiadiazole derivatives, such as:

    N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide: This compound has a fluorobenzyl group instead of a bromobenzyl group, which may result in different biological activities and properties.

    N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide: This compound has a chlorobenzyl group, which may also lead to variations in its biological activities and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide

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